ML323 - 1572414-83-5

ML323

Catalog Number: EVT-276307
CAS Number: 1572414-83-5
Molecular Formula: C23H24N6
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-(1H-1,2,3-triazol-1-yl)benzyl)-2-(2-isopropylphenyl)-5-methylpyrimidin-4-amine, commonly known as ML323, is a small molecule inhibitor that specifically targets the USP1/UAF1 deubiquitinase complex. [, , , , , ] This complex plays a crucial role in various cellular processes, including DNA damage response, cell cycle regulation, and immune responses. [, , , , ] ML323's ability to selectively inhibit this complex makes it a valuable tool in scientific research for investigating these cellular processes and exploring its potential as an anti-cancer therapeutic agent. [, , , , , , ]

KSQ-4279 (RO7623066)

Compound Description: KSQ-4279 is a small molecule inhibitor of Ubiquitin-specific protease 1 (USP1) that has progressed to clinical trials as an anticancer agent. Like ML323, it binds to a cryptic site on USP1 [].

Relevance: KSQ-4279 and ML323 are both potent inhibitors of USP1, targeting the same cryptic binding site but inducing subtly different conformational changes in the protein structure. Both compounds exhibit anticancer activity, likely by interfering with USP1's role in DNA damage response pathways [].

Cisplatin (cis-diaminedichloroplatin (II), CDDP)

Compound Description: Cisplatin is a platinum-based chemotherapy drug used to treat various types of cancer. It acts by binding to DNA and interfering with DNA replication and repair mechanisms [].

Relevance: While not structurally related to ML323, cisplatin's activity is significantly potentiated by ML323 in various cancer cell lines [, , ]. This synergistic effect suggests that inhibiting USP1 with ML323 can enhance the sensitivity of cancer cells to DNA-damaging agents like cisplatin [, , ].

Doxorubicin

Compound Description: Doxorubicin belongs to the anthracycline class of chemotherapy drugs, primarily used to treat various cancers. It acts by intercalating with DNA, inhibiting topoisomerase II enzyme activity, and generating free radicals that damage DNA [].

Relevance: Similar to cisplatin, the cytotoxicity of doxorubicin is significantly enhanced in the presence of ML323 in colorectal cancer cells []. This finding further supports the notion that combining USP1 inhibition by ML323 with DNA-damaging chemotherapeutics can be a promising therapeutic strategy [].

TOPI/II inhibitors

Compound Description: Topoisomerase II (TOP2) inhibitors are a class of chemotherapy drugs that target the TOP2 enzyme, which is crucial for DNA replication and repair. By inhibiting TOP2, these drugs induce DNA damage and ultimately lead to cancer cell death [].

Relevance: Research has shown that ML323 sensitizes colorectal cancer cells to TOP2 inhibitors []. This sensitization, like that observed with doxorubicin, highlights the potential of ML323 as an adjuvant therapy to enhance the efficacy of existing DNA-damaging chemotherapeutics [].

PARP inhibitor

Compound Description: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that block the activity of PARP enzymes, which play a role in DNA repair, particularly single-strand break repair. Inhibition of PARP leads to the accumulation of DNA damage, ultimately causing cancer cell death [].

Relevance: Similar to other DNA-damaging agents, ML323 was found to sensitize colorectal cancer cells to PARP inhibitors []. This finding further strengthens the evidence suggesting that ML323 can act synergistically with a range of DNA-targeting chemotherapeutics, potentially enhancing their clinical efficacy [].

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil is a pyrimidine analog antimetabolite chemotherapy drug used to treat various types of cancer. Its mechanism of action involves inhibiting the synthesis of thymidylate, a crucial precursor for DNA replication [].

Relevance: Unlike the DNA-damaging agents mentioned above, ML323 did not show any sensitization effect when combined with 5-FU in colorectal cancer cells []. This suggests that the synergistic effects of ML323 might be specific to certain classes of chemotherapy drugs, particularly those directly targeting DNA integrity [].

Overview

ML-323 is a synthetic organic compound classified as a potent and selective inhibitor of the ubiquitin-specific protease 1 and its associated factor, UAF1. This compound has garnered attention in the field of cancer research due to its ability to modulate deubiquitination processes, which are critical for various cellular functions, including cell cycle regulation and DNA repair mechanisms. Specifically, ML-323 has been identified as a type IV deubiquitinase inhibitor, binding outside the ubiquitin-binding site and allosterically inhibiting catalysis .

Source and Classification

ML-323 was discovered through a high-throughput screening process aimed at identifying small molecules that inhibit the USP1/UAF1 complex. The compound exhibits reversible inhibitory activity with nanomolar potency and excellent selectivity towards its target . Its IUPAC name is 5-(triazol-1-yl)benzyl-pyrimidinamine, and it has been classified under synthetic organic compounds .

Synthesis Analysis

The synthesis of ML-323 involves several key steps, typically starting from commercially available precursors. The synthetic route includes:

  1. Formation of the Triazole Ring: This is achieved through a cycloaddition reaction involving azides and alkynes.
  2. Benzylation: The triazole intermediate is then subjected to benzylation to introduce the aromatic system.
  3. Pyrimidine Coupling: Finally, the pyrimidine moiety is appended using standard coupling reactions.

Technical details regarding the specific reaction conditions, such as temperature, solvent choice, and catalysts used, are crucial for optimizing yield and purity but are often proprietary or unpublished in detail.

Molecular Structure Analysis

ML-323's molecular structure can be characterized by its unique functional groups:

  • Triazole Group: Contributes to the compound's binding affinity.
  • Benzyl Moiety: Enhances hydrophobic interactions with the target protein.
  • Pyrimidine Core: Plays a critical role in establishing hydrogen bonds with USP1.

The compound's three-dimensional structure has been elucidated using techniques such as X-ray crystallography and cryo-electron microscopy, revealing that ML-323 binds in a cryptic site on USP1, causing significant conformational changes in the protein structure .

Chemical Reactions Analysis

ML-323 undergoes several chemical reactions relevant to its function as an inhibitor:

  1. Binding Interactions: It forms hydrogen bonds with key residues in USP1, disrupting normal enzymatic activity.
  2. Allosteric Modulation: The binding induces structural rearrangements that affect the catalytic site, leading to reduced deubiquitination rates .
  3. Stability Effects: The presence of ML-323 stabilizes certain conformations of USP1 that are less favorable for substrate binding .

These interactions highlight its mechanism of action as an allosteric inhibitor.

Mechanism of Action

The mechanism by which ML-323 inhibits USP1 involves several steps:

  1. Binding to USP1: ML-323 binds outside the active site but induces conformational changes that affect substrate access.
  2. Disruption of Catalytic Activity: The binding alters interactions between critical residues (e.g., histidine and aspartate), preventing effective catalysis .
  3. Reduction of Deubiquitination: This ultimately leads to increased levels of ubiquitinated proteins such as PCNA and FANCD2, which are crucial for DNA repair pathways .

Quantitative analyses have shown that ML-323 significantly enhances cytotoxicity in cancer cells when combined with chemotherapeutic agents like cisplatin, suggesting potential therapeutic applications in oncology .

Physical and Chemical Properties Analysis

ML-323 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 290 g/mol.
  • Solubility: Soluble in common organic solvents; cell-permeable.
  • Stability: Exhibits good stability under physiological conditions with a favorable ADME (Absorption, Distribution, Metabolism, Excretion) profile .

These properties make it suitable for further pharmacological studies.

Applications

ML-323 has potential applications primarily in cancer research due to its role as a deubiquitinase inhibitor:

  • Cancer Therapy: It has been proposed as a therapeutic agent against ovarian cancer by modulating pathways involved in tumor progression .
  • Research Tool: As a selective inhibitor of USP1/UAF1, ML-323 serves as a valuable probe for studying deubiquitination processes and their implications in various diseases.

Properties

CAS Number

1572414-83-5

Product Name

ML-323

IUPAC Name

5-methyl-2-(2-propan-2-ylphenyl)-N-[[4-(triazol-1-yl)phenyl]methyl]pyrimidin-4-amine

Molecular Formula

C23H24N6

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C23H24N6/c1-16(2)20-6-4-5-7-21(20)23-24-14-17(3)22(27-23)25-15-18-8-10-19(11-9-18)29-13-12-26-28-29/h4-14,16H,15H2,1-3H3,(H,24,25,27)

InChI Key

VUIRVWPJNKZOSS-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1NCC2=CC=C(C=C2)N3C=CN=N3)C4=CC=CC=C4C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

ML323; ML 323; ML-323.

Canonical SMILES

CC1=CN=C(N=C1NCC2=CC=C(C=C2)N3C=CN=N3)C4=CC=CC=C4C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.